methyl 5-cyclopentaneamido-3-methylthiophene-2-carboxylate
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Overview
Description
Methyl 5-cyclopentaneamido-3-methylthiophene-2-carboxylate is a synthetic organic compound with the molecular formula C13H17NO3S and a molecular weight of 267.35 g/mol . It is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom, and an amide group attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-cyclopentaneamido-3-methylthiophene-2-carboxylate typically involves the condensation of a thiophene derivative with a cyclopentanecarboxamide . One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Gewald reaction or similar condensation reactions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyclopentaneamido-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes, nitrothiophenes.
Scientific Research Applications
Methyl 5-cyclopentaneamido-3-methylthiophene-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 5-cyclopentaneamido-3-methylthiophene-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Methyl 5-cyclopentaneamido-3-methylthiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxylic acid: Lacks the amide and cyclopentane groups, making it less complex and potentially less versatile in applications.
Methyl 3-methylthiophene-2-carboxylate: Similar structure but lacks the cyclopentaneamido group, which may affect its reactivity and biological activity.
Cyclopentaneamido-thiophene derivatives: Share the amide and thiophene functionalities but differ in the substitution pattern, which can influence their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
2428543-38-6 |
---|---|
Molecular Formula |
C13H17NO3S |
Molecular Weight |
267.3 |
Purity |
95 |
Origin of Product |
United States |
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